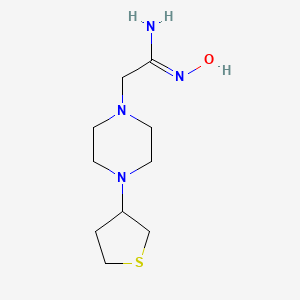![molecular formula C8H14N4O6 B15292813 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is a chemically modified sugar molecule. It is a derivative of mannose, where the hydroxyl group at the second carbon is replaced by an azidoacetylamino group. This modification imparts unique properties to the molecule, making it valuable in various scientific research fields, particularly in glycobiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose typically involves the reaction of mannose derivatives with azidoacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups on the mannose ring can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Sodium periodate (NaIO4) for selective oxidation of vicinal diols.
Major Products
Substitution: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-2-deoxy-beta-D-mannopyranose.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is extensively used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and functions, particularly in cell surface glycosylation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in cancer research for targeting specific glycan structures on cancer cells.
Industry: Applied in the production of bioactive compounds and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose involves its incorporation into glycan structures on cell surfaces. The azido group allows for bioorthogonal labeling, enabling the tracking and visualization of glycan dynamics in living cells. This compound targets glycosyltransferases and glycosidases, enzymes involved in glycan biosynthesis and modification, thereby influencing cellular processes such as signaling and adhesion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-galactopyranose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucopyranose
Uniqueness
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is unique due to its specific mannose backbone, which imparts distinct biological properties compared to its glucose and galactose counterparts. This uniqueness makes it particularly valuable in studies focused on mannose-specific glycan interactions and functions.
Eigenschaften
Molekularformel |
C8H14N4O6 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
2-azido-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
AFNOHTDETQTADW-BOSCHMPASA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


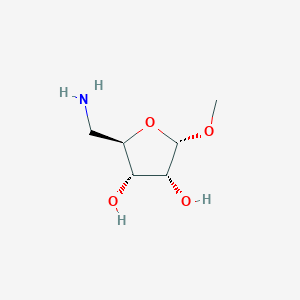
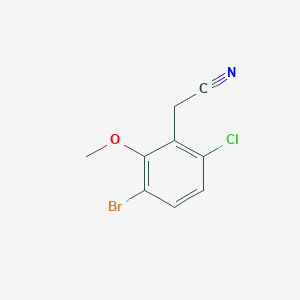
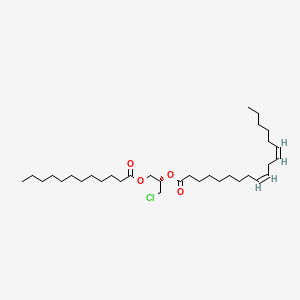
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)

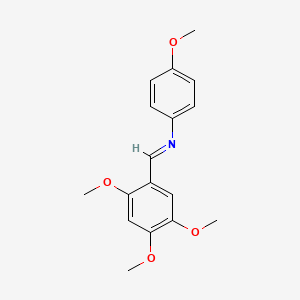
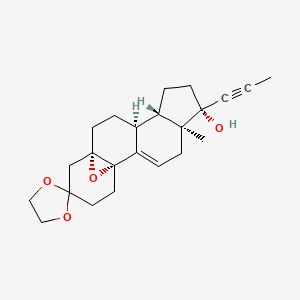
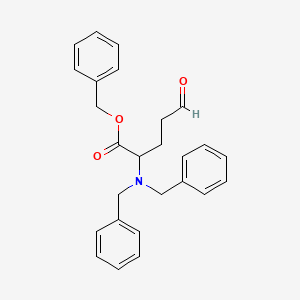
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
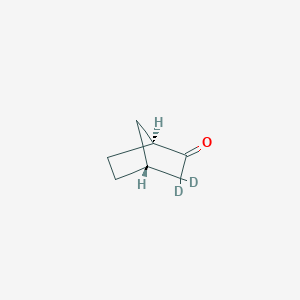
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
